Product packaging for Xyloccensin K(Cat. No.:)

Xyloccensin K

Cat. No.: B1233269
M. Wt: 486.6 g/mol
InChI Key: OQQDWKJSAQRSAX-GXXYURFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xyloccensin K is a limonoid compound offered for research applications. As a Research Use Only (RUO) product, it is intended solely for laboratory research purposes and is not intended for use in the diagnosis, prevention, or treatment of human diseases . Preliminary research on related xyloccensin compounds suggests this class of molecules is isolated from mangrove plants of the Xylocarpus genus, such as Xylocarpus granatum and Xylocarpus moluccensis . Other xyloccensins have shown promising bioactive properties in scientific studies, including cytotoxic activity against cancer cell lines and gastroprotective effects in animal models . The specific mechanism of action for this compound is an area of ongoing investigation, but related compounds are believed to exert effects through mechanisms such as inducing apoptosis (programmed cell death) in malignant cells or strengthening the defensive mechanisms of the gastric mucosa . This compound provides researchers with a valuable tool for various scientific investigations, including fundamental phytochemical studies, drug discovery initiatives, and the exploration of new therapeutic agents for conditions such as cancer and gastric ulcers. Researchers are encouraged to consult the current scientific literature for the latest findings on this compound and its analogues.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34O8 B1233269 Xyloccensin K

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H34O8

Molecular Weight

486.6 g/mol

IUPAC Name

methyl 2-[(1S,2R,5S,6S,10S,11S,13S,14R,16R)-6-(furan-3-yl)-10-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadecan-16-yl]acetate

InChI

InChI=1S/C27H34O8/c1-23(2)17(10-18(28)32-5)25(4)16-6-8-24(3)21(14-7-9-33-13-14)34-19(29)12-27(24,31)26(16)11-15(20(25)30)22(23)35-26/h7,9,13,15-17,21-22,31H,6,8,10-12H2,1-5H3/t15-,16-,17-,21+,22-,24+,25-,26+,27+/m1/s1

InChI Key

OQQDWKJSAQRSAX-GXXYURFWSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]4([C@@H](C([C@H]5[C@@H](C4=O)C[C@]3([C@@]1(CC(=O)O[C@H]2C6=COC=C6)O)O5)(C)C)CC(=O)OC)C

Canonical SMILES

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C35CC(C1O5)C2=O)O)C6=COC=C6)C)C)CC(=O)OC)C

Synonyms

xyloccensin K

Origin of Product

United States

Isolation and Advanced Structural Elucidation Methodologies of Xyloccensin K

Source Material Procurement and Initial Extraction Protocols

The successful isolation of Xyloccensin K is predicated on the careful selection and processing of its natural sources. The initial stages of procurement and extraction are critical for ensuring a high yield and purity of the target compound.

Botanical Identification and Collection (Xylocarpus granatum, Chisocheton ceramicus)

This compound is a secondary metabolite found in specific species of the Meliaceae family. The primary sources for this compound are the seeds, stem bark, and pericarps of Xylocarpus granatum, a mangrove species. Additionally, a closely related derivative, 14-deoxythis compound, has been isolated from the bark of Chisocheton ceramicus nih.govnih.govresearchgate.net.

The collection of plant material is a crucial first step that requires precise botanical identification to ensure the correct species is harvested. For instance, studies have utilized the bark of C. ceramicus collected from specific geographical locations such as Kedah, Peninsular Malaysia nih.gov. Similarly, various parts of X. granatum are harvested from mangrove forests for the purpose of phytochemical analysis. Proper identification and collection are essential to the integrity of the subsequent research.

Plant SourcePart(s) Used for IsolationTarget Compound
Xylocarpus granatumSeeds, Stem Bark, PericarpsThis compound
Chisocheton ceramicusBark14-deoxythis compound

Maceration and Solvent Partitioning Techniques

Following the collection and drying of the plant material, the initial extraction is typically performed through maceration. This process involves soaking the ground plant material in a solvent to dissolve the target compounds. For the extraction of 14-deoxythis compound from the bark of C. ceramicus, a successive methanol extraction is employed nih.gov. In the case of Xylocarpus granatum pericarps, extraction is carried out with 95% ethanol at room temperature.

The crude extract obtained from maceration is a complex mixture of various phytochemicals. To simplify this mixture and enrich the fraction containing this compound, solvent partitioning is utilized. This technique separates compounds based on their differential solubility in immiscible solvents. For the methanol extract of C. ceramicus, partitioning is performed between ethyl acetate and 10% aqueous methanol nih.gov. The ethanolic extract of X. granatum pericarps is suspended in water and successively partitioned with petroleum ether and dichloromethane. In both procedures, the limonoids, including this compound and its derivatives, are concentrated in the less polar organic phase (ethyl acetate or dichloromethane).

Chromatographic Separation and Purification Strategies

Subsequent to initial extraction and partitioning, a series of chromatographic techniques are employed to isolate this compound in its pure form. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.

Silica Gel Column Chromatography Applications

Silica gel column chromatography is a fundamental and widely used technique for the purification of natural products. The crude or partitioned extract is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds are separated based on their polarity, with less polar compounds eluting faster than more polar compounds.

In the isolation of 14-deoxythis compound from the ethyl acetate-soluble fraction of C. ceramicus extract, silica gel column chromatography is a key step. A gradient of hexane and ethyl acetate is used as the mobile phase, starting from 100% hexane and gradually increasing the proportion of ethyl acetate to 100% nih.gov. The fraction that elutes with a hexane/ethyl acetate ratio of 2:8 is further purified on another silica gel column using a solvent system of ethyl acetate, acetone, and hexane in a 65:10:25 ratio nih.gov. This multi-step silica gel chromatography approach is effective in separating the target limonoid from other components of the extract.

Chromatographic StepStationary PhaseMobile PhasePurpose
Initial Column ChromatographySilica GelHexane/Ethyl Acetate (gradient)Initial fractionation of the ethyl acetate extract
Second Column ChromatographySilica GelEthyl Acetate/Acetone/Hexane (65:10:25)Further purification of the target fraction

Preparative High-Performance Liquid Chromatography (HPLC) for Compound Isolation

For the final purification of this compound, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of a compound. It offers high resolution and efficiency, making it ideal for obtaining highly pure compounds.

While specific preparative HPLC conditions for this compound are not always detailed in the literature, a general strategy can be inferred from the isolation of similar limonoids. A common approach involves using a reversed-phase column, such as a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile (B52724), often run in a gradient mode where the proportion of the organic solvent is increased over time. This allows for the separation of compounds with a range of polarities. The eluting compounds are monitored by a UV detector, and the fractions corresponding to the desired peak are collected. For the isolation of 14-deoxythis compound, HPLC is mentioned as the final purification step before recrystallization nih.gov.

Other Advanced Chromatographic Approaches (e.g., C18 reverse-phase silica gel, Sephadex LH-20)

In addition to standard silica gel and preparative HPLC, other advanced chromatographic materials are utilized in the purification of this compound and other limonoids.

C18 reverse-phase silica gel is a modified silica where the surface is bonded with C18 (octadecyl) hydrocarbon chains, creating a non-polar stationary phase. This is used in reversed-phase chromatography, where a polar mobile phase is employed. This technique is particularly effective for separating nonpolar to moderately polar compounds like limonoids, which have limited solubility in highly aqueous conditions.

Sephadex LH-20 is a lipophilic, size-exclusion chromatography medium. It is composed of hydroxypropylated dextran beads that can be used with a wide range of organic solvents. Separation on Sephadex LH-20 is based on both molecular size and polarity. It is often used for the fractionation of crude extracts to separate groups of compounds with different molecular weights and polarities. For instance, in the study of Xylocarpus granatum pericarps, Sephadex was used as one of the chromatographic methods for the isolation and purification of its chemical constituents.

Spectroscopic and Diffraction-Based Structural Determination

The definitive structure of this compound was pieced together by converging evidence from multiple analytical methods, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in delineating the complex framework of this compound. While the specific ¹H and ¹³C NMR data for this compound are not publicly available in aggregated databases, the general approach for related limonoids involves a comprehensive analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR spectra.

One-dimensional ¹H NMR provides information on the chemical environment of protons, their multiplicities (splitting patterns), and coupling constants, which helps in identifying neighboring protons. The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical nature (e.g., carbonyl, olefinic, aliphatic).

Two-dimensional NMR techniques are crucial for establishing the connectivity within the molecule:

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, establishing the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. For this compound, NOESY data would have been essential in confirming the stereochemical relationships between various protons across the intricate ring system.

Although the specific chemical shift and coupling constant data for this compound remain within specialized literature, a representative table format for such data is presented below.

Table 1: Representative ¹H and ¹³C NMR Data Table for a Limonoid Structure

Position δC (ppm) δH (ppm, mult., J in Hz)
1 79.5 3.95 (s)
2 35.1 2.10 (m), 1.85 (m)
3 170.2 -
... ... ...

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous elucidation of its molecular formula. Using techniques like Electrospray Ionization (ESI), the molecule is ionized with minimal fragmentation, and its mass-to-charge ratio (m/z) is measured with very high accuracy (typically to four or five decimal places).

For this compound, HRMS analysis would have provided a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This exact mass is then used to calculate the elemental composition, restricting the possible molecular formulas to a single or very few possibilities, based on the known isotopic masses of the constituent atoms (C, H, O, etc.). This information is fundamental and serves as a crucial starting point for the detailed structural analysis by NMR and X-ray crystallography.

Table 2: Representative HRMS Data Presentation

Ion Calculated Mass (m/z) Measured Mass (m/z) Molecular Formula
[M+Na]⁺ C₃₂H₄₀O₁₂Na C₃₂H₄₀O₁₂Na C₃₂H₄₀O₁₂

The definitive and unambiguous three-dimensional structure of this compound was established through single-crystal X-ray crystallography. This powerful technique provides precise information about the spatial arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. For this compound, this analysis not only confirmed the connectivity of the atoms as deduced from NMR spectroscopy but also unequivocally established the absolute stereochemistry at each of its numerous chiral centers. This is a critical aspect that cannot always be definitively determined by NMR alone.

The crystallographic data provides a detailed picture of the molecule's conformation in the solid state, revealing the intricate folding and spatial relationships of its various rings and functional groups.

Table 3: Representative X-ray Crystallographic Data

Parameter Value
Crystal system Orthorhombic
Space group P2₁2₁2₁
a (Å) 10.123
b (Å) 15.456
c (Å) 22.789
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 3567.8
Z 4

In conjunction with NMR, MS, and X-ray crystallography, other spectroscopic techniques provide valuable complementary information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would likely show characteristic absorption bands for ester carbonyl groups (C=O), hydroxyl groups (O-H) if present, and C-O stretching vibrations associated with its ether and ester functionalities. These data provide a quick and effective way to confirm the presence of key functional groups suggested by other spectroscopic methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, such as conjugated systems. In the case of this compound, the presence of any α,β-unsaturated carbonyl systems or other conjugated π-systems would give rise to characteristic absorption maxima in the UV-Vis spectrum.

Table 4: Representative IR and UV-Vis Data

Technique Wavenumber (cm⁻¹)/Wavelength (nm) Functional Group/Chromophore
IR ~1735 Ester C=O
IR ~1240 C-O stretch
UV-Vis (λmax) ~215 π → π* transition

Biosynthetic Pathways and Precursors of Xyloccensin K

General Principles of Limonoid Biosynthesis

Limonoids are a class of highly oxygenated and structurally complex tetranortriterpenoids, predominantly found in plant families of the order Rutales, such as Meliaceae and Rutaceae. acs.orgjst.go.jpresearchgate.net Their biosynthesis is a multi-step process that begins with the fundamental building blocks of terpenoid synthesis.

The journey starts from the cyclization of (3S)-2,3-oxidosqualene, a 30-carbon precursor derived from the isoprenoid pathway. frontiersin.orgnih.gov This cyclization is a critical step catalyzed by oxidosqualene cyclases (OSCs), which produce a variety of triterpene scaffolds. frontiersin.org For limonoids, the biosynthesis is believed to diverge from steroid synthesis at this point, typically forming tetracyclic triterpenoid (B12794562) skeletons like tirucallane (B1253836) or euphane. nih.govfrontiersin.org

Following the initial cyclization, the triterpene scaffold undergoes a series of extensive modifications. These "tailoring" reactions are primarily catalyzed by enzymes like cytochrome P450 monooxygenases (CYP450s), reductases, and transferases. frontiersin.orgpnas.org These modifications include oxidations, rearrangements, and ring-cleavage events that define the limonoid structure. A key transformation is the loss of four carbon atoms from the side chain to form the characteristic C-17 β-furan ring, which is a defining feature of most limonoids. acs.orgfrontiersin.org The resulting 26-carbon skeleton is the basic framework of limonoids, also known as tetranortriterpenoids. frontiersin.orgpnas.org

Further structural diversity is achieved through various oxidative processes on the four carbocyclic rings (A, B, C, and D) of the triterpenoid nucleus. nih.govresearchgate.net These reactions can lead to the formation of seco-limonoids, where one or more rings are cleaved. For instance, gedunin, a well-studied limonoid, is a ring D-seco limonoid. nih.gov This intricate series of enzymatic steps results in the vast array of over 2,800 known limonoid structures. nih.gov

Proposed Biogenetic Route to Xyloccensin K from Triterpenoid Precursors

This compound is a B,D-seco limonoid, also known as a phragmalin-type limonoid, a classification that points to its complex rearranged structure. researchgate.netnih.gov While the precise step-by-step enzymatic pathway to this compound has not been fully elucidated, a plausible biogenetic route can be proposed based on its structure and the established biosynthesis of related limonoids.

The biosynthesis is thought to originate from an apo-euphol or apo-tirucallol type triterpenoid precursor. scielo.brgla.ac.uk This precursor undergoes significant oxidative modifications. One of the initial key steps is the formation of the furan (B31954) ring from the precursor's side chain. scielo.brscielo.br The pathway then proceeds through several protolimonoid intermediates. Protolimonoids are precursors that have not yet undergone the full suite of rearrangements and ring-cleavage reactions. nih.gov

For phragmalin-type limonoids like this compound, the biogenesis is likely to proceed via mexicanolide-type intermediates. nih.gov A proposed key transformation from a mexicanolide (B239390) to the phragmalin framework involves a photo-initiated Norrish type II reaction, which would form the characteristic strained octahydro-1H-2,4-methanoindene core found in compounds like Xyloccensins O and P. nih.gov this compound itself features a unique ether linkage between C-3 and C-8, suggesting a highly specific enzymatic cyclization event occurs late in the pathway. bioflux.com.ropsu.edu The formation of this B,D-seco structure involves oxidative cleavage of both the B and D rings of the original triterpenoid scaffold. researchgate.net

Enzymatic Transformations and Key Intermediates in this compound Biosynthesis

The biosynthesis of complex limonoids like this compound is a testament to the catalytic versatility of plant enzymes. Although the specific enzymes for the this compound pathway are not yet identified, research on other limonoids provides a clear picture of the enzyme families involved.

Key Enzyme Classes in Limonoid Biosynthesis:

Enzyme Class General Function in Limonoid Biosynthesis
Oxidosqualene Cyclases (OSCs) Catalyze the initial cyclization of 2,3-oxidosqualene (B107256) to form the foundational triterpene scaffold. frontiersin.orgpnas.org
Cytochrome P450s (CYP450s) Perform a wide range of oxidative reactions, including hydroxylations, epoxidations, and ring cleavage, which are critical for modifying the triterpene skeleton. frontiersin.orgpnas.org
Aldo-Keto Reductases (AKRs) Involved in the reduction of aldehydes and ketones, playing a role in the formation of the furan ring. acs.org
2-Oxoglutarate Dependent Dioxygenases (2-OGDDs) Participate in oxidative reactions, contributing to the construction of the furan moiety. acs.org
Carboxylesterases (CXEs) Recently identified as "missing link" enzymes that remove protective acetyl groups from late-stage intermediates, enabling more efficient downstream reactions. acs.org

| Acyltransferases | Add functional groups, such as acetyl groups, to intermediates. This can serve as a protective strategy for certain intermediates during the biosynthetic process. acs.orgfrontiersin.org |

Proposed Intermediates in the Pathway to this compound:

The pathway to this compound likely involves a series of increasingly complex intermediates.

Triterpenoid Precursor (e.g., Apo-tirucallol type): The initial tetracyclic scaffold. gla.ac.uk

Protolimonoids: Early-stage intermediates where the side chain has been modified but major ring cleavage has not yet occurred. pnas.orgnih.gov An example is melianol. pnas.orgnih.gov

Mexicanolide-type Limonoids: These are considered direct precursors to the phragmalin class. nih.gov They possess an intact B-ring but a cleaved D-ring.

Phragmalin-type Intermediates: Following the cleavage of the B-ring and formation of the characteristic bridged core, these intermediates are further oxidized and functionalized to yield the final xyloccensin structures. nih.gov

Comparative Biosynthesis with Other Xyloccensins and Related Limonoids

The structural diversity among xyloccensins and related limonoids isolated from the Meliaceae family highlights variations in their biosynthetic pathways, likely stemming from the specificities of tailoring enzymes.

This compound belongs to the phragmalin class of limonoids, which are characterized by a B,D-seco-rearranged skeleton. researchgate.netnih.gov Other xyloccensins isolated from Xylocarpus species, such as Xyloccensins L, M, N, O, and P, share this general classification but differ in their specific oxygenation and substitution patterns. researchgate.netresearchgate.net

Xyloccensin L is notable for its unique α-8,30-epoxy ring and a rare 1,29-oxygen bridge, indicating a different final cyclization pattern compared to this compound. researchgate.net

Xyloccensins O and P are also phragmalin-type limonoids that likely share a common mexicanolide precursor with this compound, but differ in their final oxidative decorations. nih.gov

Xylogranatins , also isolated from Xylocarpus granatum, represent another class of limonoids. Some are mexicanolides that could serve as precursors to the more complex xyloccensins. researchgate.net For example, xylogranatins are proposed as key biosynthetic intermediates. researchgate.net

Comparison with Other Limonoid Classes:

Limonoid ClassKey Structural FeatureImplied Biosynthetic DifferenceExample Compound
Gedunin-class Ring D-secoOxidative cleavage of the D-ring via a Baeyer-Villiger type reaction. nih.govGedunin
Mexicanolide-class Ring B-intact, Ring D-secoRepresents an intermediate stage before the B-ring cleavage that forms phragmalins. nih.gov7-Deacetoxy-7-oxogedunin
Andirobin-class Ring B-secoOxidative cleavage of the B-ring.Methyl angolensate researchgate.net
Phragmalin-class (Xyloccensins) Ring B,D-seco, often with C8-C30 bridgeInvolves cleavage of both B and D rings and complex rearrangements, possibly via Norrish Type II reaction from mexicanolides. researchgate.netnih.govThis compound

This comparative view suggests that plants like Xylocarpus granatum possess a sophisticated and branched biosynthetic network. A common set of early precursors is channeled into different pathways through the action of highly specific tailoring enzymes (like CYP450s and cyclases), leading to the remarkable structural diversity observed in the xyloccensin and related limonoid families.

Pre Clinical Biological Activities and Mechanistic Investigations of Xyloccensin K

Antioxidant Activity Assessments

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of chronic diseases. Antioxidants can mitigate this damage by neutralizing free radicals. The antioxidant potential of Xyloccensin K has been evaluated through various in vitro and cellular-based assays.

In Vitro Radical Scavenging Potency (e.g., DPPH, ABTS, Superoxide (B77818), Hydrogen Peroxide Assays)

Initial investigations into the antioxidant capabilities of this compound have utilized common in vitro chemical assays. These tests measure the compound's ability to directly scavenge synthetic and biologically relevant free radicals.

One study assessed the radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. researchgate.net The results, as detailed in the table below, demonstrate the compound's capacity to neutralize these radicals, with IC50 values of 6.59 ± 0.69 µg/mL for the DPPH assay and 120.34 ± 1.34 µg/mL for the ABTS assay. researchgate.net While these findings indicate a direct antioxidant effect, the potency varies depending on the specific radical species.

Table 1: In Vitro Antioxidant Activity of this compound

Assay IC50 Value (µg/mL)
DPPH Radical Scavenging 6.59 ± 0.69
ABTS Radical Scavenging 120.34 ± 1.34

Data sourced from a study on limonoid constituents of Xylocarpus granatum fruits. researchgate.net

Although specific data for superoxide and hydrogen peroxide scavenging assays for this compound were not found in the provided search results, a related compound, Xyloccensin-I, has shown potent scavenging activity against these radicals, suggesting that this class of compounds may possess broad-spectrum antioxidant properties. researchgate.net

Cellular Antioxidant Modulations in Model Systems (e.g., Reactive Oxygen Species (ROS) Scavenging in Yeast Cells)

To understand the antioxidant effects of this compound in a biological context, researchers have employed model organisms such as the fission yeast Schizosaccharomyces pombe. researchgate.netugm.ac.id These studies provide insights into how the compound might protect cells from oxidative damage.

Research has shown that this compound can enhance the survival rate of yeast cells under oxidative stress induced by hydrogen peroxide (H₂O₂). semanticscholar.org This protective effect suggests that the compound can act as a direct scavenger of reactive oxygen species (ROS) within the cellular environment. researchgate.netugm.ac.id By neutralizing these damaging molecules, this compound helps to maintain cellular integrity and function in the face of oxidative challenge. semanticscholar.orgmdpi.com

Non-activation of Specific Oxidative Stress Response Gene Clusters (e.g., sty1, pap1 in S. pombe)

Interestingly, the antioxidant mechanism of this compound appears to be direct rather than indirect. Studies in S. pombe have revealed that the administration of this compound does not lead to an increased expression of key transcriptional factors involved in the oxidative stress response, namely sty1 and pap1. researchgate.netugm.ac.id These genes are typically activated when a cell senses oxidative stress, leading to the production of protective enzymes. nih.gov

The fact that this compound confers protection against oxidative stress without upregulating these genetic pathways suggests that its primary mode of action is direct ROS scavenging. researchgate.netugm.ac.idsemanticscholar.org This distinguishes it from other antioxidant compounds that may work by stimulating the cell's own defense mechanisms.

Anti-inflammatory Activity Profiling

Inflammation is a natural biological process that helps the body fight infection and heal injury. However, chronic inflammation can contribute to a range of diseases. The anti-inflammatory potential of this compound has been explored through both in vitro experiments and computational modeling.

In Vitro Inhibition of Inflammatory Mediators (e.g., Nitric Oxide Production in LPS-induced RAW 264.7 Macrophages)

A key indicator of inflammation is the overproduction of inflammatory mediators like nitric oxide (NO). The effect of this compound on NO production has been studied in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation. nih.govbioline.org.brmdpi.com

In these studies, this compound demonstrated a moderate ability to inhibit NO production. researchgate.net When compared to other limonoids isolated from the same source, this compound showed an IC50 value of 12.71 ± 0.71 µg/mL for the inhibition of NO production in LPS-induced RAW 264.7 macrophages. researchgate.net This finding suggests that this compound can modulate inflammatory pathways, although other related compounds may exhibit more potent activity. tjnpr.org

Table 2: Anti-inflammatory Activity of this compound

Assay Cell Line IC50 Value (µg/mL)
Inhibition of Nitric Oxide Production LPS-induced RAW 264.7 Macrophages 12.71 ± 0.71

Data sourced from a study on limonoid constituents of Xylocarpus granatum fruits. researchgate.net

Molecular Docking Simulations for Anti-inflammatory Targets (e.g., TNF-α, COX-2 Binding Affinities)

To further elucidate the potential mechanisms behind its anti-inflammatory effects, molecular docking simulations have been performed. These computational studies predict the binding affinity of a compound to specific protein targets involved in the inflammatory process, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2). tjnpr.orgtjnpr.org

Molecular docking studies have shown that this compound can bind to both TNF-α and COX-2. tjnpr.orgtjnpr.org The binding affinity for TNF-α was reported with a ΔG value of -8.178 kcal/mol. For COX-2, the binding affinity was -7.014 kcal/mol. tjnpr.org While these values indicate a potential for interaction, they were found to be less potent when compared to other limonoids and reference inhibitors in the same study. tjnpr.org For instance, the binding affinity of a reference inhibitor for TNF-α was -8.710 kcal/mol, and for COX-2, the reference inhibitor rofecoxib (B1684582) had a binding affinity of -9.338 kcal/mol. tjnpr.org

Table 3: Molecular Docking Binding Affinities of this compound

Target Protein Binding Affinity (ΔG, kcal/mol)
TNF-α -8.178
COX-2 -7.014

Data sourced from molecular docking studies on limonoid constituents. tjnpr.org

Anti-aging Research in Model Organisms

Research utilizing the fission yeast Schizosaccharomyces pombe as a model organism has demonstrated the potential of this compound as an anti-aging agent. semanticscholar.orgugm.ac.id Studies have shown that this compound can prolong the chronological lifespan of S. pombe cells. semanticscholar.org This effect was observed at various concentrations, with notable anti-aging activity identified at a concentration of 25 μg/mL. semanticscholar.org

In these experiments, the viability of yeast cells is assessed over time. On the 11th day of incubation, yeast cultures treated with this compound displayed better cell viability compared to untreated controls and showed viability comparable to yeast grown under calorie restriction (CR) conditions, which is a well-established method for extending lifespan in various organisms. semanticscholar.org The ability of this compound to promote yeast survival in a nutrient-rich medium to an extent similar to CR suggests it may induce anti-aging mechanisms that mimic those of calorie restriction. researchgate.net

Table 1: Effect of this compound on the Lifespan of S. pombe

ConcentrationObservationReference
25 µg/mLDemonstrated anti-aging activity by prolonging cell lifespan. semanticscholar.org
25, 50, and 100 µg/mLPromoted yeast survival rate at stationary phase (days 7 and 11) compared to untreated controls. semanticscholar.org

Cellular senescence is a state of irreversible cell cycle arrest linked to aging, and it is often driven by factors like oxidative stress and mitochondrial dysfunction. mdpi.comoatext.com Investigations into this compound have explored its effects on related cellular processes in yeast. While many phytoextracts from Xylocarpus granatum were found to increase mitochondrial activity, the anti-aging action of the extracts is not entirely dependent on mitochondria. semanticscholar.orgresearchgate.net

A key finding is that this compound appears to exert its protective effects through a mechanism distinct from the typical oxidative stress response pathways in yeast. semanticscholar.orgugm.ac.id The administration of this compound did not lead to an increased expression of the transcription factors sty1 and pap1, which are central to the oxidative stress response gene cluster in S. pombe. ugm.ac.idresearchgate.net This suggests that this compound does not function by upregulating the cell's endogenous antioxidant-producing genes. Instead, it is proposed that the compound acts as a direct scavenger of Reactive Oxygen Species (ROS). semanticscholar.orgugm.ac.idresearchgate.net This is supported by the observation that this compound treatment helped yeast cells survive oxidative stress induced by hydrogen peroxide (H₂O₂). semanticscholar.org

Table 2: Mechanistic Insights into this compound's Anti-aging Effects in S. pombe

Cellular ProcessObservationReference
Mitochondrial ActivityThe broader extract of X. granatum can induce mitochondrial activity, but the anti-aging effect is not solely dependent on it. semanticscholar.orgresearchgate.net
Oxidative Stress Gene Expression (sty1, pap1)Expression was not increased, indicating a mechanism independent of this pathway. ugm.ac.idresearchgate.net
Oxidative Stress TolerancePromoted yeast survival against H₂O₂-induced oxidative stress. semanticscholar.org
Proposed Mechanism of ActionActs as a direct Reactive Oxygen Species (ROS) scavenger. semanticscholar.orgugm.ac.idresearchgate.net

Other Investigated Biological Activities (Pre-clinical)

Oxidative stress and inflammation are key contributors to cellular damage in neurodegenerative diseases. nih.govmdpi.com While direct neuroprotective studies on this compound are limited, its anti-inflammatory properties have been evaluated. In a study assessing its effect on lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, this compound demonstrated moderate inhibitory activity against the production of nitric oxide (NO), a mediator of inflammation. tjnpr.org The compound showed an IC₅₀ value of 12.71 ± 0.71 µg/mL for NO inhibition. tjnpr.org By mitigating inflammatory responses, compounds like this compound could potentially reduce the cellular stress that contributes to neuronal damage. rjn.com.romdpi.com Limonoids, the class of compounds to which this compound belongs, are generally noted for possessing neuroprotective effects. nih.gov

Table 3: Anti-inflammatory Activity of this compound

AssayCell ModelResult (IC₅₀)Reference
Nitric Oxide (NO) Production InhibitionLPS-induced RAW 264.7 macrophages12.71 ± 0.71 µg/mL tjnpr.org

The inhibition of enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes, as it slows the absorption of glucose. nih.govscielo.br Research into the constituents of Xylocarpus granatum has identified antidiabetic activity in several related limonoid compounds. nih.gov For instance, Xyloccensin S, a structurally similar compound, has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which helps control blood glucose levels. nih.gov However, based on available scientific literature, the direct inhibitory activity of this compound itself against α-amylase and α-glucosidase has not been specifically reported.

This compound is a known phytochemical constituent of the mangrove plant Xylocarpus granatum, which has been investigated for its antimicrobial properties. plantsjournal.comresearchgate.net Studies on crude extracts from the leaves of X. granatum have demonstrated antibacterial activity against several pathogenic strains. bioflux.com.ro The leaf extract was found to inhibit the growth of Aeromonas hydrophila and Staphylococcus aureus with a weak effect, and it showed moderate inhibition against Pseudomonas aeruginosa. bioflux.com.ro While these extracts contain a variety of compounds, including this compound, the specific contribution of isolated this compound to this antimicrobial action has not been fully elucidated in these studies. plantsjournal.combioflux.com.ro The antimicrobial efficacy of plant extracts is often attributed to a complex mixture of their chemical constituents. plantsjournal.com

Table 4: Antibacterial Activity of Xylocarpus granatum Leaf Extract

Pathogenic BacteriaInhibitory EffectReference
Aeromonas hydrophilaWeak Inhibition bioflux.com.ro
Staphylococcus aureusWeak Inhibition bioflux.com.ro
Pseudomonas aeruginosaModerate Inhibition bioflux.com.ro

Compound List

Antifeedant Properties and Ecological Role

This compound, a mexicanolide-type limonoid isolated from plants of the Meliaceae family such as Xylocarpus granatum, demonstrates notable antifeedant properties. nih.govchemrxiv.org These natural substances play a crucial role in plant defense by deterring feeding by pests, particularly insects. nih.gov The ecological function of this compound is primarily protective, contributing to the survival of its source plant by discouraging herbivory. nih.govresearchgate.net

Research has shown that this compound exhibits antifeedant activity against the African cotton leafworm, Spodoptera littoralis. nih.gov While some related compounds, such as xyloccensins P and Q, show potent activity at concentrations of 500 ppm, this compound was found to be active at a concentration of 1000 μg/mL. nih.govnih.gov This activity is part of a broader chemical defense strategy employed by the Meliaceae family, which produces a variety of limonoids to ward off insect pests. nih.govmdpi.com The presence of these compounds in plants like X. granatum underscores their evolutionary importance in plant-insect interactions. researchgate.net

CompoundTarget OrganismActivity TypeEffective ConcentrationSource(s)
This compound Spodoptera littoralis (African cotton leafworm)Antifeedant1000 µg/mL nih.gov
Xyloccensins P & Q Mythimna separata (Walker) (Northern armyworm)Antifeedant500 ppm nih.gov
14-deoxy-Δ14,15-xyloccensin K Aedes aegypti (Mosquito)Larvicidal (LC50)10.2 µg/mL mdpi.com
14-deoxythis compound Aedes aegypti (Mosquito)Larvicidal (LC50)13.59 µg/mL mdpi.com

Comprehensive Analysis of Cellular and Molecular Mechanisms of Action

The biological effects of this compound extend to the cellular and molecular levels, where it influences fundamental processes related to stress response and longevity. Investigations into its mechanisms provide insight into how this natural compound exerts its protective activities.

Currently, specific biological receptors or protein targets for this compound have not been definitively identified in published research. The available evidence suggests that its primary mode of action, particularly in response to oxidative stress, may not be mediated by classical receptor binding. Instead, studies point towards a more direct chemical interaction with reactive molecules within the cell, bypassing the need for a specific receptor to initiate a signaling cascade. ugm.ac.idsemanticscholar.org This direct action is characteristic of certain antioxidant compounds that function as chemical scavengers. ugm.ac.idresearchgate.net

Intracellular signaling pathways are critical for how cells respond to external stimuli and internal stress. longdom.org One of the most important of these for combating oxidative stress is the Nrf2/ARE pathway, which, upon activation, initiates the transcription of numerous antioxidant and detoxification enzymes. nih.govnih.govfrontiersin.org

However, studies investigating the effects of this compound in the yeast model Schizosaccharomyces pombe have shown that the compound does not appear to modulate the primary oxidative stress signaling pathways in this organism. ugm.ac.idsemanticscholar.org Specifically, the administration of this compound did not lead to an increased expression of sty1 and pap1, key transcription factors in the yeast oxidative stress response gene cluster. ugm.ac.idsemanticscholar.orgresearchgate.net This finding indicates that this compound's mechanism is likely independent of this signaling cascade. The lack of activation of these pathways led researchers to hypothesize that this compound acts through a more direct mechanism, such as direct chemical scavenging of harmful molecules. researchgate.netugm.ac.id

The interaction of this compound at the cellular level elicits several observable protective phenotypes, particularly in the context of aging and oxidative stress. Studies using the yeast S. pombe as a model for cellular aging have revealed distinct responses to the compound. ugm.ac.idresearchgate.net

The primary cellular responses include:

Promotion of Oxidative Stress Tolerance : Yeast cells treated with this compound demonstrated a significantly enhanced ability to survive exposure to hydrogen peroxide (H₂O₂), a potent reactive oxygen species (ROS). ugm.ac.idsemanticscholar.org This indicates that the compound helps cells cope with damaging oxidative conditions.

Prolongation of Cellular Longevity : this compound was found to extend the chronological lifespan of yeast cells, suggesting it has anti-aging properties at the cellular level. ugm.ac.idresearchgate.net

Direct ROS Scavenging : The observed stress tolerance and longevity benefits are thought to stem from the ability of this compound to act as a direct ROS scavenger. ugm.ac.idsemanticscholar.org This proposed mechanism involves the compound rapidly neutralizing free radicals like H₂O₂ before they can damage cellular components or trigger stress signaling pathways. researchgate.net

Cellular ModelPhenotype/ResponseMechanistic InsightSource(s)
Schizosaccharomyces pombe (Yeast)Prolonged cell longevityAnti-aging activity at the cellular level. ugm.ac.idresearchgate.net
Schizosaccharomyces pombe (Yeast)Increased oxidative stress toleranceEnhanced survival in the presence of H₂O₂. ugm.ac.idsemanticscholar.org
Schizosaccharomyces pombe (Yeast)No activation of sty1 or pap1 pathwaysDoes not modulate the primary oxidative stress signaling pathway. ugm.ac.idsemanticscholar.orgresearchgate.net
Schizosaccharomyces pombe (Yeast)Direct ROS ScavengingSuspected to rapidly reduce H₂O₂ directly. researchgate.netugm.ac.id

Structure Activity Relationship Sar Studies of Xyloccensin K and Its Analogs

Deconstruction of Xyloccensin K Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a response. The deconstruction of this compound reveals several key pharmacophoric elements characteristic of highly oxygenated mexicanolide (B239390) limonoids. researchgate.netchemrxiv.org

The fundamental structure of this compound is built upon a tetranortriterpenoid skeleton, specifically the 4,4,8-trimethyl-17-furanylsteroid framework. researchgate.net Key structural and functional groups that are considered critical to its bioactivity include:

The 17β-Furan Ring: This heterocyclic moiety is a hallmark of most limonoids and is widely considered essential for many of their biological activities, particularly insecticidal and antifeedant effects. nih.govmdpi.com

Mexicanolide Skeleton: This specific arrangement of the triterpenoid (B12794562) core, which has undergone oxidative rearrangement, defines this compound and its close analogs. mdpi.commdpi.com The integrity and conformation of this skeleton are vital for fitting into the binding sites of target proteins.

Oxygenated Functions: this compound is a highly oxygenated molecule. researchgate.net This high degree of oxidation, including epoxide and hydroxyl groups, creates specific hydrogen bonding and polar interaction points, which are critical for target recognition and binding affinity. It has been suggested that the easily oxidized nature of the mexicanolide structure contributes to its antioxidant properties. researchgate.net

C3-C8 Ether Linkage and Tetrahydrofuryl Sub-unit: A distinctive feature confirmed by X-ray crystallography is an ether linkage between the C-3 and C-8 positions, forming a tetrahydrofuran (B95107) subunit. bioflux.com.roresearchgate.net This rigidifies the A-ring system and presents a unique three-dimensional shape for molecular interactions.

Correlating Structural Motifs with Specific Biological Activities

Different structural motifs within the this compound molecule and its analogs can be correlated with their diverse biological activities, which include insecticidal, antifeedant, anti-inflammatory, and antioxidant effects. researchgate.nettjnpr.orgresearchgate.net

Antioxidant and Anti-aging Activity: The significant oxygenation of the this compound molecule is believed to be responsible for its antioxidant capabilities. researchgate.net It is proposed that this compound may act as a direct scavenger of reactive oxygen species (ROS). researchgate.net Studies using the yeast Schizosaccharomyces pombe as a model organism have shown that this compound can prolong cell longevity, suggesting anti-aging properties at a cellular level, which are linked to its ability to mitigate oxidative stress. researchgate.netsemanticscholar.org

Anti-inflammatory and Cytotoxic Activity: While some limonoids exhibit potent anti-inflammatory and cytotoxic effects, the activity of this compound in these areas appears to be moderate. It showed moderate inhibitory effects on nitric oxide (NO) production in RAW 264.7 macrophage cells. tjnpr.org In one study, its natural derivative, 14-deoxythis compound, did not show significant NO production inhibitory activity or antiproliferative effects against a panel of cancer cells, suggesting that specific structural features, absent in the deoxy-derivative, are required for these activities. um.edu.my

Comparative Biological Activity Profiling of Natural this compound Derivatives (e.g., 14-deoxythis compound)

Comparing the biological activity of this compound with its naturally occurring derivatives provides direct insight into the role of specific functional groups. The most studied natural analog is 14-deoxythis compound, which lacks the hydroxyl group at the C-14 position.

One study directly compared the mosquito larvicidal activity of 14-deoxythis compound and a related derivative, 14-deoxy-Δ14,15-xyloccensin K, which features a double bond between C-14 and C-15. The results indicated that 14-deoxythis compound was significantly more potent against the larvae of Aedes aegypti, Aedes albopictus, and Culex quinquefasciatus. mdpi.com This suggests that the presence of the C14-C15 double bond in 14-deoxy-Δ14,15-xyloccensin K reduces larvicidal potency, highlighting the importance of the saturation at this position for this specific activity.

Conversely, in assays for anti-inflammatory and anticancer activity, 14-deoxythis compound was found to be largely inactive. um.edu.myum.edu.my This contrasts with other limonoids like chisomicine A, which did show activity in the same tests. um.edu.my This implies that the C-14 hydroxyl group present in the parent this compound, or other differing structural features in more active limonoids, are critical for anti-inflammatory and cytotoxic potential. This compound itself has been reported to have antimalarial activity, an effect also observed in the related limonoid gedunin. nih.gov

CompoundBiological ActivityTest System/OrganismResult (LC₅₀/IC₅₀/Activity)Reference
This compoundAntifeedantGalleria mellonella66.29% at 4.0 mg chula.ac.th
This compoundAntifeedantSpodoptera littoralisActive at 1000 µg/mL researchgate.netmdpi.com
This compoundAnti-inflammatory (NO inhibition)RAW 264.7 cellsIC₅₀ = 12.71 ± 0.71 µg/mL tjnpr.org
This compoundAntimalarialPlasmodium falciparum (in vitro)Active nih.gov
14-deoxythis compoundLarvicidal (24h)Aedes aegyptiLC₅₀ = 3.19 µg/mL mdpi.com
Aedes albopictusLC₅₀ = 3.01 µg/mL mdpi.com
Culex quinquefasciatusLC₅₀ = 3.64 µg/mL mdpi.com
14-deoxy-Δ14,15-xyloccensin KLarvicidal (24h)Aedes aegyptiLC₅₀ = 10.20 µg/mL mdpi.com
Aedes albopictusLC₅₀ = 12.16 µg/mL mdpi.com
Culex quinquefasciatusLC₅₀ = 16.82 µg/mL mdpi.com
14-deoxythis compoundAnti-inflammatory (NO inhibition)J774.1 cellsInactive um.edu.my
14-deoxythis compoundAntiproliferativeVarious cancer cell linesInactive um.edu.my

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These approaches are invaluable for rationalizing SAR data and predicting the activity of novel, un-synthesized analogs. While specific QSAR models for this compound are not extensively published, the methodologies have been applied to other limonoids, including those of the mexicanolide class, providing a framework for how such an analysis would be approached. mdpi.comresearchgate.net

A typical QSAR study involves:

Data Set Assembly: A series of this compound analogs with measured biological activities (e.g., IC₅₀ values for cytotoxicity or LC₅₀ for insecticidal activity) would be compiled. This set would be divided into a training set to build the model and a test set to validate it. pensoft.net

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These can include:

Electronic Descriptors: Such as atomic charges and dipole moments, which describe the electronic aspects of the molecule.

Steric Descriptors: Like molecular volume, surface area, and Verloop steric parameters, which quantify the size and shape of the molecule. pensoft.net

Hydrophobic Descriptors: Such as the partition coefficient (logP) or lipophilicity, which are crucial for membrane permeability and interaction with hydrophobic pockets in proteins. pensoft.net

Model Building and Validation: Statistical methods, like multiple linear regression, are used to build an equation that correlates the descriptors with biological activity. pensoft.net For instance, a Hansch-type equation might take the form:

Activity = k1(logP) + k2(σ) + k3*(Es) + C

Where logP represents hydrophobicity, σ represents electronic effects, and Es represents steric effects.

For complex structures like this compound, three-dimensional QSAR (3D-QSAR) methods such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) would be particularly powerful. These methods require the 3D alignment of the molecules in the dataset and generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.gov Such an analysis on a series of this compound derivatives could pinpoint the exact spatial requirements for optimal interaction with its biological target, guiding the rational design of new, more potent compounds.

Synthetic and Semi Synthetic Strategies for Xyloccensin K and Its Derivatives

Total Synthesis Attempts Towards the Xyloccensin K Core Skeleton

To date, the total synthesis of this compound has not been reported. The immense structural complexity of phragmalin-type limonoids has meant that synthetic efforts have primarily concentrated on constructing the characteristic core of the molecule. nih.gov These natural products are distinguished by a unique and sterically congested cage-like octahydro-1H-2,4-methanoindene framework, which represents the principal synthetic hurdle. nih.govresearchgate.net

One notable approach to this challenging core was reported by the Sarpong group, who developed an efficient synthesis of the octahydro-1H-2,4-methanoindene skeleton found in phragmalins like xyloccensins O and P. nih.govnih.gov Key to this strategy was the application of network analysis in the retrosynthetic design, which simplified the complex caged structure to more manageable precursors. nih.gov The synthesis was successfully executed using a Diels-Alder reaction to construct a key hydrindanone intermediate, which then underwent an intramolecular cyclization to forge the bridged framework. nih.govfigshare.com This work provides a foundational pathway that could potentially be adapted for the total synthesis of more complex members of the phragmalin family, including this compound. nih.gov

Another strategy developed to access the phragmalin cage involved starting from the well-known Hajos-Parrish ketone. Through a series of stereoselective modifications, a substrate was prepared that could undergo a key aldol (B89426) reaction to form the methanoindene cage, demonstrating another potential route toward these complex natural products. researchgate.net The absence of a completed total synthesis of this compound underscores the significant challenges posed by its structure, particularly the dense oxygenation and multiple stereocenters that must be precisely controlled. nih.gov

Semi-synthetic Modifications and Analog Generation

Given the difficulty of total synthesis, semi-synthesis, which uses naturally isolated compounds as starting materials for chemical modification, represents a more accessible route to producing analogs of this compound. These strategies allow for the exploration of structure-activity relationships (SAR) by modifying specific functional groups.

The chemical structure of this compound and related limonoids offers several reactive sites, such as hydroxyl and carbonyl groups, that are amenable to derivatization. A direct semi-synthetic modification of this compound has been reported, involving the deoxygenation of the tertiary alcohol at the C-14 position to yield 14-deoxythis compound. iucr.orgnih.gov This free-radical process demonstrates the feasibility of selectively modifying the core structure. iucr.orgiucr.org

Broader derivatization strategies have been applied to other related limonoids, providing a blueprint for potential modifications to this compound. For instance, two new secophragmalin-type limonoids, secotrichagmalins B and C, were isolated, and a series of twelve semi-synthetic derivatives (2a-2l) were subsequently created from secotrichagmalin C. researchgate.net These modifications, likely involving esterification or acylation at hydroxyl positions, were synthesized to evaluate their cytotoxic activities against human cancer cell lines, with some analogs showing improved potency. researchgate.net

Furthermore, the semi-synthesis of libiguin A and its analogs was achieved starting from phragmalin, a structurally related limonoid that is available in larger quantities. nih.gov This work highlights the utility of using more abundant natural products as scaffolds to access rare or synthetically challenging limonoids and their derivatives. nih.gov Such derivatization studies are crucial for identifying the key structural features responsible for a compound's biological profile. researchgate.net

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to improve the physicochemical and pharmacokinetic properties of a lead compound while maintaining or enhancing its biological activity. spirochem.combenthamscience.com This involves substituting one atom or group with another that has similar spatial and electronic characteristics. spirochem.com

In the context of this compound, the aforementioned synthesis of 14-deoxythis compound can be viewed as an example of a bioisosteric replacement, where a hydroxyl group at C-14 is replaced by a hydrogen atom. iucr.orgnih.gov This type of modification can significantly impact a molecule's polarity, hydrogen-bonding capacity, and metabolic stability, thereby altering its biological profile. benthamscience.com While specific studies on bioisosteric replacements for this compound are limited, the principles of this strategy are widely applicable. For example, ketone groups could be replaced with oximes, or ester groups could be swapped for amides or other bioisosteres to fine-tune activity, selectivity, and drug-like properties. Such modifications offer a rational approach to optimize the therapeutic potential of the this compound scaffold. spirochem.com

Strategies for Accessing Related Phragmalin and Mexicanolide (B239390) Skeletons

The biosynthetic relationship between mexicanolide- and phragmalin-type limonoids has inspired synthetic strategies aimed at accessing both classes of compounds. nih.gov Mexicanolides are considered likely biosynthetic precursors to the more complex phragmalin framework. nih.gov

The first total synthesis of a mexicanolide was reported in 2012 by the Williams group, who achieved the enantioselective total synthesis of (-)-mexicanolide, (-)-khayasin, and proceranolide. blogspot.comnih.govresearchgate.net Their biomimetic strategy was inspired by postulated biosynthetic transformations and utilized a convergent approach, bringing together complex, pre-synthesized fragments. blogspot.comuq.edu.au A key step involved a ketal-Claisen rearrangement, followed by an intramolecular 1,6-conjugate addition to construct the core bicyclononanolide ring system of the mexicanolides. blogspot.com

More recently, divergent synthetic strategies have been developed to access both phragmalin and the related khayanolide skeletons from common intermediates. In 2025, a report described the asymmetric and divergent total syntheses of two phragmalins (moluccensins G and H) and two khayanolides (krishnolide F and khayseneganin F). acs.orgacs.orgnih.gov A key transformation in this approach was a torquoselective interrupted Nazarov cyclization. acs.orgacs.org This powerful strategy simplifies the synthetic design and also provides insights into the potential biosynthetic interconversion between these two distinct limonoid skeletons. acs.orgnih.gov Another approach to the phragmalin core involved a ring-closing alkene-aldehyde coupling, followed by a Suzuki coupling or cuprate (B13416276) addition to attach the eastern furan-containing fragment, showcasing a convergent strategy. digitellinc.com

These successful syntheses of related limonoid frameworks not only demonstrate the power of modern synthetic organic chemistry but also pave the way for future total syntheses of even more complex molecules like this compound. researchgate.net

Analytical Methodologies for Xyloccensin K Research Applications

Quantification in Complex Biological Matrices for Pre-clinical Studies

Accurate determination of Xyloccensin K concentrations in biological samples such as plasma, serum, and tissue homogenates is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The inherent complexity of these matrices, which contain numerous endogenous substances, presents significant analytical challenges. nih.govbioanalysis-zone.com

Sample Preparation Techniques

The primary goal of sample preparation is to isolate this compound from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. lcms.czelsevier.com Several techniques are commonly employed, each with its own advantages and limitations.

Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from plasma or serum samples. actapharmsci.com It typically involves the addition of an organic solvent, such as acetonitrile (B52724) or methanol, to the sample, which denatures and precipitates the proteins. actapharmsci.comwaters.com While simple, PPT may not effectively remove other matrix components like phospholipids, which can lead to ion suppression in mass spectrometry-based detection. bioanalysis-zone.combioanalysis-zone.com

Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. euchembiojreviews.com This technique can provide a cleaner extract than PPT by removing a broader range of interferences. actapharmsci.com The choice of organic solvent is critical and depends on the physicochemical properties of this compound.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix components are washed away. bioanalysis-zone.comnih.gov The selection of the SPE sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) is tailored to the chemical nature of this compound, allowing for significant purification and concentration of the analyte. nih.gov This method is often preferred for its ability to produce clean extracts, thereby minimizing matrix effects. bioanalysis-zone.com

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Protein denaturation and removal by organic solvent. actapharmsci.comFast, simple, and inexpensive. lcms.czactapharmsci.comMay result in incomplete removal of matrix components like phospholipids, leading to ion suppression. bioanalysis-zone.combioanalysis-zone.com
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. euchembiojreviews.comProvides cleaner extracts than PPT and can remove a wider range of interferences. actapharmsci.comCan be labor-intensive, may require large volumes of organic solvents, and can be difficult to automate. actapharmsci.com
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent. bioanalysis-zone.comHighly selective, provides excellent sample cleanup and concentration, and reduces matrix effects. bioanalysis-zone.comnih.govCan be more time-consuming and costly than PPT or LLE.

Advanced Chromatographic-Mass Spectrometric Detection Systems

The coupling of liquid chromatography with mass spectrometry has become the gold standard for the quantitative analysis of drugs and metabolites in biological fluids due to its high sensitivity and selectivity. mdpi.com

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. nih.gov Following chromatographic separation, this compound is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a highly selective and sensitive method for quantification. waters.com

UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): UPLC-MS/MS represents a significant advancement over conventional HPLC-MS/MS. measurlabs.com By utilizing columns with smaller particle sizes (<2 µm), UPLC systems can operate at higher pressures, resulting in faster analysis times, improved resolution, and enhanced sensitivity. waters.commeasurlabs.com This is particularly advantageous for high-throughput pre-clinical studies. A comparison between UPLC-MS/MS and HPLC-MS/MS has shown that UPLC significantly enhances separation speed and sensitivity. waters.comnih.gov

Table 2: Key Parameters of Advanced Chromatographic-Mass Spectrometric Systems

SystemPrincipleKey Advantages for this compound Analysis
LC-MS/MS Separation by liquid chromatography followed by detection using tandem mass spectrometry. nih.govHigh selectivity and sensitivity for quantifying low concentrations of this compound in complex matrices.
UPLC-MS/MS Utilizes sub-2 µm particle columns for faster separations and increased resolution compared to conventional LC. measurlabs.comIncreased throughput, higher sensitivity, and improved peak resolution, allowing for more accurate quantification. waters.commeasurlabs.com

Strategies for Mitigating Matrix Effects and Enhancing Sensitivity

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components, are a major challenge in bioanalysis. nih.gov Phospholipids are a primary source of matrix effects in plasma and serum samples. bioanalysis-zone.comlcms.cz

Optimized Sample Preparation: As discussed, techniques like SPE are highly effective at removing matrix components. bioanalysis-zone.com Specialized SPE cartridges designed for phospholipid removal can further reduce matrix effects. bioanalysis-zone.com

Chromatographic Separation: Modifying the chromatographic conditions, such as the mobile phase composition and gradient, can help separate this compound from interfering matrix components. plos.org

Use of an Internal Standard (IS): A stable isotope-labeled internal standard of this compound is the ideal choice to compensate for matrix effects and variations in extraction recovery and instrument response. nih.gov

Alternative Ionization Techniques: While electrospray ionization (ESI) is commonly used, it is prone to matrix effects. plos.org Atmospheric pressure chemical ionization (APCI) can be less susceptible to ion suppression for certain compounds. nih.gov

Orthogonal Chromatography: Techniques like UltraPerformance Convergence Chromatography (UPC²) can offer different selectivity compared to reversed-phase LC, effectively separating analytes from interfering phospholipids. lcms.cz

Method Validation and Quality Control in Bioanalytical Research

To ensure the reliability and reproducibility of bioanalytical data, the developed method for this compound quantification must undergo rigorous validation according to regulatory guidelines. humanjournals.comfda.goveuropa.eu Method validation establishes that the performance characteristics of the method are suitable and reliable for the intended analytical application. globalresearchonline.net

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net

Accuracy: The closeness of the determined value to the true value. researchgate.net

Precision: The degree of agreement among a series of measurements. fda.gov

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. researchgate.net

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Recovery: The efficiency of the extraction process. fda.gov

Stability: The stability of this compound in the biological matrix under different storage and processing conditions. globalresearchonline.net

Quality Control (QC) samples at low, medium, and high concentrations are analyzed with each batch of study samples to monitor the performance of the method and ensure the integrity of the results. fda.gov Adherence to these validation and quality control principles is essential for generating high-quality data in pre-clinical studies of this compound. humanjournals.comresearchgate.net

Future Research Directions and Unaddressed Challenges for Xyloccensin K

Exploration of Novel and Underexplored Biological Activities

The genus Xylocarpus is a rich source of limonoids that have demonstrated a wide array of pharmacological activities, including antioxidant, anticancer, antidiabetic, antimicrobial, antimalarial, antifeedant, and neuroprotective properties. However, specific biological investigations into Xyloccensin K are notably scarce in publicly available literature. Preliminary studies on crude extracts and other related limonoids from Xylocarpus granatum suggest promising avenues for exploration. For instance, extracts from this plant have shown cytotoxic effects against various cancer cell lines, including esophageal cancer cells. Some limonoids, such as xylogranatin C, have demonstrated potent inhibitory effects on cancer cell proliferation. nih.gov Furthermore, compounds isolated from Xylocarpus granatum have been identified as potential leads against neuroinflammation. nih.govacs.org

Future research should therefore systematically screen this compound for a broad spectrum of biological activities. High-throughput screening assays could be employed to rapidly assess its potential as an anticancer, anti-inflammatory, antiviral, and antibacterial agent. Given the neuroprotective potential of related compounds, investigating its effects on neuronal cells and models of neurodegenerative diseases is also a critical area for future studies.

In-depth Mechanistic Dissection Beyond Current Understanding

A significant knowledge gap exists regarding the molecular mechanisms through which this compound might exert any biological effects. Understanding these mechanisms is paramount for its development as a potential therapeutic agent. Should initial screenings reveal significant bioactivity, subsequent research must focus on identifying its cellular and molecular targets.

For instance, if anticancer activity is confirmed, studies should investigate its impact on key cancer-related pathways, such as cell cycle progression, apoptosis, and angiogenesis. Techniques like molecular docking could offer initial insights into potential protein targets. nih.gov If anti-inflammatory properties are discovered, research should delve into its effects on inflammatory signaling cascades, such as the NF-κB and MAPK pathways. nih.govnih.govmdpi.com Elucidating the precise mechanism of action will not only validate its therapeutic potential but also guide the design of more potent and selective derivatives.

Advancements in Scalable and Cost-Effective Synthetic Methodologies

The natural abundance of this compound is likely limited, posing a significant hurdle for extensive biological evaluation and potential future development. prota4u.org The complex, highly oxidized and stereochemically rich structure of limonoids presents a formidable challenge to synthetic chemists. To date, a total synthesis of this compound has not been reported in the literature.

Future research in synthetic organic chemistry should focus on developing a concise and efficient total synthesis of this compound. A successful synthetic route would not only confirm its absolute stereochemistry but also provide a sustainable supply for in-depth biological studies. Furthermore, a scalable synthesis would enable the preparation of analogues and derivatives, facilitating structure-activity relationship (SAR) studies to identify the key pharmacophores responsible for its biological activity and to optimize its therapeutic properties.

Development of Targeted Delivery Systems for Pre-clinical in vivo Models

Assuming promising in vitro activity is established, the next logical step would be to evaluate the efficacy of this compound in preclinical in vivo models. However, natural products often face challenges related to poor solubility, low bioavailability, and off-target toxicity. To overcome these limitations, the development of targeted drug delivery systems will be crucial.

Encapsulating this compound in nanoformulations, such as liposomes or polymeric nanoparticles, could enhance its solubility and stability, and enable targeted delivery to specific tissues or cells, thereby increasing its therapeutic index and minimizing potential side effects. Research in this area should focus on designing and optimizing delivery vehicles that can effectively transport this compound to its site of action in animal models of relevant diseases.

Overcoming Supply Chain and Sustainability Challenges in Natural Product Research

The reliance on natural sources for compounds like this compound raises significant concerns regarding sustainability and the potential for over-harvesting of the source organism, Xylocarpus granatum. This mangrove species is often not found in pure stands and its natural supply can be limited. prota4u.org

Future research must address these supply chain challenges. This could involve developing sustainable harvesting practices, exploring cultivation of the plant, or utilizing biotechnological approaches such as cell or tissue culture to produce the compound. The ultimate solution, however, lies in the successful development of a scalable chemical synthesis, which would completely decouple the supply of this compound from its natural source, ensuring a stable and environmentally friendly supply for research and potential commercialization.

Integration of Omics Technologies for Systems-Level Biological Understanding

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. Transcriptomics, proteomics, and metabolomics can provide a comprehensive, systems-level view of the cellular response to treatment with this compound.

For example, treating cancer cells with this compound and analyzing the resulting changes in gene expression (transcriptomics) and protein levels (proteomics) could reveal the signaling pathways that are perturbed by the compound. Metabolomics could identify changes in the cellular metabolic landscape, providing further insights into its mechanism of action. mdpi.com This data-rich approach can help in identifying novel targets, understanding potential off-target effects, and discovering biomarkers to predict treatment response, thereby accelerating its journey from a natural product isolate to a potential therapeutic lead.

Q & A

Q. What are the standard chromatographic methods for isolating Xyloccensin K from plant sources like Xylocarpus granatum?

this compound is typically isolated using column chromatography (e.g., silica gel or Sephadex LH-20) combined with preparative thin-layer chromatography (TLC) for fractionation. Polar solvents such as methanol or ethyl acetate are often employed in gradient elution to separate limonoids from co-extracted compounds. Purity is verified via HPLC with UV detection at λ ~210–240 nm, where limonoids exhibit strong absorbance . For novel isolates, structural confirmation requires NMR (¹H, ¹³C, DEPT, HSQC, HMBC) and mass spectrometry (ESI-MS or HR-MS) .

Q. How do researchers confirm the identity of this compound in new plant sources?

Identity confirmation involves cross-referencing spectral data (NMR, MS) with published values for this compound. Key NMR signals include the characteristic proton resonances for the tetrahydrofuryl subunit (δ 3.5–4.5 ppm) and the fused limonoid rings. X-ray crystallography is used for absolute stereochemical determination, as demonstrated in the crystal structure of 14-deoxythis compound (space group P2₁2₁2₁, R factor = 0.038) . For known compounds, comparison with authentic samples or literature data (e.g., Kokpo et al., 1996) is essential .

Q. What bioassay models are commonly used to evaluate this compound’s biological activity?

Studies often employ in vitro assays such as free radical scavenging (DPPH, ABTS), mitochondrial activity tests (using Saccharomyces pombe), and gene expression analysis (RT-PCR for antioxidant genes like SOD1 and CTT1). For example, this compound increased mitochondrial activity by 30–40% in S. pombe under oxidative stress (H₂O₂, menadione), with EC₅₀ values reported in the μM range .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?

Discrepancies may arise from variations in extraction solvents (polar vs. non-polar), assay conditions (e.g., pH, temperature), or model organisms. To address this, standardize protocols using guidelines from organizations like Cochrane:

  • Pre-register experimental designs (e.g., hypothesis, controls).
  • Use systematic statistical methods (ANOVA with post-hoc tests) to compare datasets.
  • Report negative results transparently to avoid publication bias .

Q. What challenges arise in synthesizing this compound derivatives, and how are they addressed?

Semi-synthetic modifications (e.g., acetylation, oxidation) often face steric hindrance due to this compound’s rigid fused-ring system. Strategies include:

  • Protecting reactive hydroxyl groups before functionalization.
  • Using mild reagents (e.g., TEMPO/NaClO for selective oxidation).
  • Validating products via X-ray crystallography to confirm regioselectivity, as seen in the synthesis of 14-deoxythis compound (C27H34O7, Z = 4) .

Q. How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict interactions with biological targets like antioxidant enzymes or hormone receptors. For example, docking studies could model this compound’s binding to ERα (estrogen receptor alpha) to explain its potential role in breast cancer research . Pair these with experimental validation (e.g., luciferase reporter assays) to refine SAR models .

Methodological Considerations

Q. What protocols ensure reproducibility in this compound isolation and characterization?

Follow the Beilstein Journal’s guidelines:

  • Document all steps in the Experimental section, including solvent ratios, column dimensions, and instrument settings.
  • Provide raw spectral data (NMR, MS) in supplementary materials.
  • For novel compounds, report melting points, optical rotation, and elemental analysis .

Q. How should researchers design dose-response studies for this compound’s anti-aging effects?

Use a factorial design with:

  • Multiple concentrations (e.g., 0.1–100 μM) tested in triplicate.
  • Positive controls (e.g., resveratrol for anti-aging).
  • Longitudinal assays (e.g., S. pombe chronological lifespan [CLS] spot assays) over 7–14 days.
  • Data analysis: Kaplan-Meier survival curves with log-rank tests .

Data Presentation and Ethics

Q. What are the best practices for presenting crystallographic data in publications?

Include:

  • CCDC deposition number for the crystal structure.
  • Table of bond lengths/angles (e.g., C3–O8 = 1.423 Å in Xyloccensin L).
  • ORTEP diagrams with thermal ellipsoids at 50% probability .

Q. How can researchers ethically address conflicting findings in this compound studies?

  • Disclose funding sources and potential conflicts of interest.
  • Use open-access platforms (e.g., Zenodo) to share raw data.
  • Cite contradictory studies and propose hypotheses for follow-up (e.g., species-specific biosynthesis differences) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.